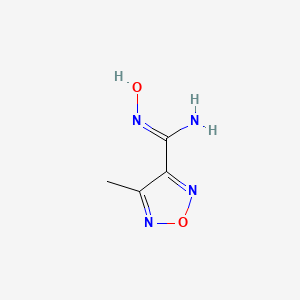
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a complex organic compound characterized by a unique combination of functional groups It features a dimethylamino group, a methylpyrimidine moiety, and a pyrimidinyloxybenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the preparation of the pyrimidine intermediates.
Reaction Conditions: : The initial reaction involves the condensation of 2-chloropyrimidine with dimethylamine in the presence of a base such as sodium hydride.
Step 2: : The resulting intermediate is then reacted with 4-hydroxybenzonitrile.
Reaction Conditions: : This step typically requires the use of a catalyst like potassium carbonate under reflux conditions.
Step 3: : The final step involves the coupling of the prepared intermediates.
Reaction Conditions: : This step usually employs a palladium-catalyzed cross-coupling reaction under inert atmosphere conditions to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound might involve more efficient catalytic systems and scalable reaction conditions. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography are often utilized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions at the dimethylamino group.
Reduction: : Reduction of the pyrimidinyl groups can be achieved using common reducing agents like lithium aluminum hydride.
Substitution: : The benzamide moiety allows for various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Base-mediated reactions using sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: : Yields include the formation of N-oxides.
Reduction: : Leads to partially or fully reduced pyrimidine derivatives.
Substitution: : Produces various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Medicine: : Investigated for its potential in drug design, particularly in targeting pyrimidine-based biological pathways.
Industry: : Utilized in the development of advanced materials with specific electronic or photonic properties.
Mecanismo De Acción
Molecular Targets and Pathways
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide exerts its effects primarily through interactions with pyrimidine metabolic pathways. Its mechanism of action often involves the inhibition of specific enzymes involved in DNA replication and repair, making it a candidate for anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(pyridin-2-yloxy)benzamide
N-(2-(dimethylamino)-6-methylpyrimidin-4-yl)-4-methoxybenzamide
Unique Characteristics
The presence of both dimethylamino and pyrimidin-2-yloxy groups provides a distinctive chemical reactivity profile.
Enhanced binding affinity to specific biological targets due to its unique structural configuration.
This compound’s detailed examination reveals its multifaceted potential across various scientific and industrial fields. Its structural complexity not only defines its unique reactivity but also opens the door to numerous applications and further research possibilities.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-11-15(24-18(23-13)25(2)3)12-22-17(26)14-5-7-16(8-6-14)27-19-20-9-4-10-21-19/h4-11H,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWFZPDASLSWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2627507.png)
![ethyl 5-(2-chloropropanoyl)-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)


![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B2627512.png)
![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2627514.png)
![2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2627515.png)
![N-(3-fluorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B2627520.png)
![3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2627524.png)

